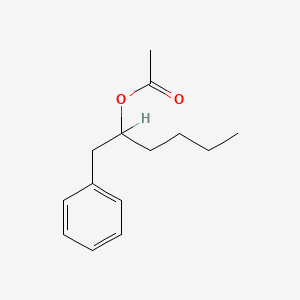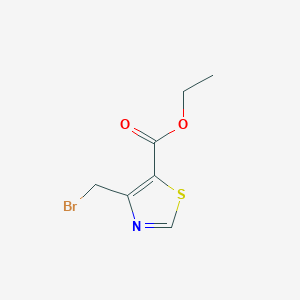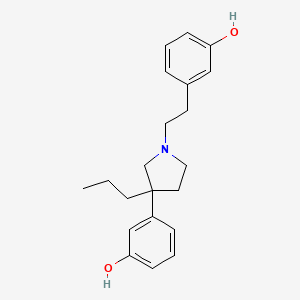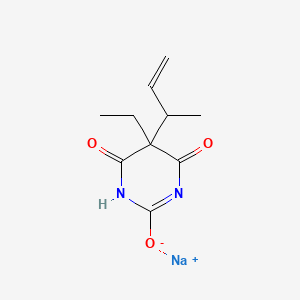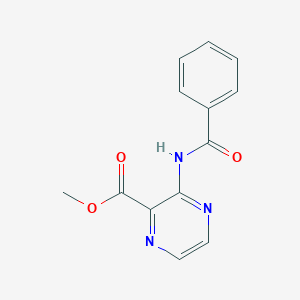![molecular formula C8H11N B13789835 8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane CAS No. 74450-44-5](/img/structure/B13789835.png)
8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) is a complex organic compound with a unique tetracyclic structure. It is characterized by its rigid, cage-like framework, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tetracyclic structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to ensure higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, often involving the addition of hydrogen or removal of oxygen.
Substitution: Various substituents can be introduced into the molecule, replacing existing atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) exerts its effects involves its interaction with molecular targets. The rigid structure allows for specific binding interactions, which can modulate the activity of enzymes or receptors. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI)
- Tetracyclo[4.3.0.02,5.07,9]nonane : Lacks the nitrogen atom, resulting in different chemical properties.
- Azabicyclo[3.2.1]octane : A simpler structure with fewer rings, leading to different reactivity and applications .
Uniqueness
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) is unique due to its nitrogen-containing tetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Properties
CAS No. |
74450-44-5 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
8-azatetracyclo[4.3.0.02,5.07,9]nonane |
InChI |
InChI=1S/C8H11N/c1-2-4-3(1)5-6(4)8-7(5)9-8/h3-9H,1-2H2 |
InChI Key |
CQQRXOMTYFROPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C3C2C4C3N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



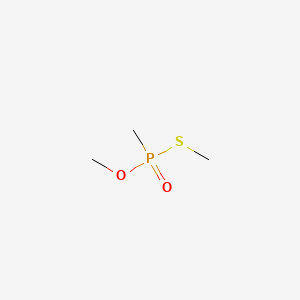
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
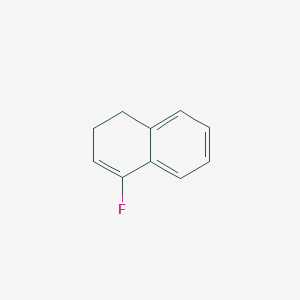
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
